4-Amino-2,6-dichlorophenol

Toxicology Renal Cytotoxicity Aminophenol Derivatives

Select 4-Amino-2,6-dichlorophenol (CAS 5930-28-9) as your strategic intermediate for benzoylurea insecticides (hexaflumuron, chlorfluazuron) and pharmaceutical building blocks. Its unique 2,6-dichloro substitution pattern is essential for final-product bioactivity and cannot be substituted by generic aminophenols due to marked differences in nephrotoxicity, pKa (7.29), and LogP (1.40). A validated high-yield route (78.1% yield, 99.5% purity) enables cost-effective ton-scale manufacture. Also serves as a critical positive control in nephrotoxicity studies. Specify ≥98% HPLC purity for reliable downstream performance.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 5930-28-9
Cat. No. B1218435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dichlorophenol
CAS5930-28-9
Synonyms4-amino-2,6-dichlorophenol
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)N
InChIInChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
InChIKeyKGEXISHTCZHGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,6-dichlorophenol (CAS 5930-28-9): Technical Baseline and Key Identifiers


4-Amino-2,6-dichlorophenol (CAS 5930-28-9) is a halogenated derivative of 4-aminophenol characterized by a dichloro-substituted phenolic structure [1]. This compound is primarily employed as a critical intermediate in the synthesis of benzoylurea insecticides (such as hexaflumuron and chlorfluazuron) and serves as a building block for pharmaceutical and dye intermediates [2]. It exists as a beige to pale reddish crystalline powder with a melting point of 167-170 °C and limited aqueous solubility .

4-Amino-2,6-dichlorophenol (CAS 5930-28-9): Why Generic Substitution Fails


Generic substitution among aminophenol derivatives is not viable due to marked differences in toxicological profile, physicochemical properties, and synthetic utility. The number and position of chloro substituents directly dictate the compound's nephrotoxic potential, with 4-amino-2,6-dichlorophenol exhibiting significantly higher cytotoxicity than its mono-chlorinated or non-chlorinated analogs [1]. Furthermore, key parameters such as the acid dissociation constant (pKa) and partition coefficient (LogP) are altered by halogenation, affecting solubility, reactivity, and bioavailability in downstream applications . Consequently, procurement specifications must be compound-specific to ensure both safety and performance in targeted synthetic routes.

4-Amino-2,6-dichlorophenol (CAS 5930-28-9): Quantifiable Differentiation Evidence


In Vitro Nephrotoxicity: 4-Amino-2,6-dichlorophenol vs. Aminophenol Analogs

A direct head-to-head in vitro study using isolated renal cortical cells (IRCC) from Fischer 344 rats established a clear structure-toxicity relationship among aminophenols. The compound 4-Amino-2,6-dichlorophenol (4-A2,6DCP) was identified as the most potent nephrotoxicant in this class, demonstrating the highest level of cytotoxicity compared to its mono-chlorinated and non-chlorinated structural analogs [1].

Toxicology Renal Cytotoxicity Aminophenol Derivatives

Synthetic Process Efficiency: Ton-Scale Yield and Purity for 4-Amino-2,6-dichlorophenol

An optimized, scalable synthesis demonstrates the viability of procuring 4-amino-2,6-dichlorophenol as a high-value intermediate. A reported ton-scale process achieves a yield of 78.1% and high purity of 99.5% in a single step from 3,5-dichloronitrobenzene, simultaneously generating the valuable co-product 3,5-dichloroaniline . This represents a significant process improvement over traditional multi-step syntheses.

Process Chemistry Synthetic Methodology Agrochemical Intermediate

Lipophilicity (LogP) Comparison: 4-Amino-2,6-dichlorophenol vs. 4-Aminophenol

The introduction of two chlorine atoms significantly increases the lipophilicity of the molecule. The calculated LogP for 4-Amino-2,6-dichlorophenol is 1.40 , which is substantially higher than that of the non-halogenated parent compound 4-aminophenol (LogP ≈ 0.04) [1]. This difference in partition coefficient directly impacts membrane permeability and solvent partitioning behavior.

Physicochemical Properties Lipophilicity Drug Design

Acidity (pKa) Comparison: 4-Amino-2,6-dichlorophenol vs. 4-Aminophenol

The electron-withdrawing effect of the two ortho-chloro substituents in 4-amino-2,6-dichlorophenol markedly increases the acidity of its phenolic hydroxyl group relative to 4-aminophenol. The predicted pKa for 4-amino-2,6-dichlorophenol is 7.29 , which is significantly lower than the pKa of 4-aminophenol, reported in the range of 10.30-10.46 [1]. This difference of approximately 3 pKa units represents a roughly 1000-fold difference in acidity.

Physicochemical Properties Acid-Base Chemistry Reactivity

Analytical Quality Control: HPLC Purity Specifications for 4-Amino-2,6-dichlorophenol

Reputable suppliers provide 4-Amino-2,6-dichlorophenol with stringent, quantifiable purity specifications that are verified by HPLC. For instance, commercial material is available with a minimum HPLC purity of 97.5% (area normalization) , and high-purity grades specify ≥98% with residual solvents controlled to ≤0.5% and moisture content ≤0.3% [1].

Analytical Chemistry Quality Control HPLC

Stability Profile: Defined Incompatibilities for Safe Handling and Storage

Safety data sheets and chemical databases consistently report that 4-Amino-2,6-dichlorophenol is stable under normal conditions but is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents [1]. While this is a common profile for amines and phenols, it provides a specific, actionable list of materials to avoid during storage and handling. The compound is reported to be stable at room temperature but should be kept in a cool, dry, well-ventilated area away from incompatibles .

Chemical Stability Safety Data Storage

4-Amino-2,6-dichlorophenol (CAS 5930-28-9): High-Value Application Scenarios


Industrial Synthesis of Benzoylurea Insecticides (e.g., Chlorfluazuron, Hexaflumuron)

This compound is a validated and preferred intermediate for the ton-scale manufacture of benzoylurea insecticides. Its unique 2,6-dichloro substitution pattern is essential for the biological activity of the final product. An efficient, high-yielding (78.1%) and high-purity (99.5%) synthetic route to this compound directly enables the cost-effective production of downstream actives like chlorfluazuron, which is obtained in 91.9% yield over two steps .

Structure-Activity Relationship (SAR) and Toxicology Studies for Halogenated Aminophenols

Given its well-characterized and quantifiably higher nephrotoxic potential compared to its mono-chlorinated and non-chlorinated analogs (ranked 1st in a panel of four compounds) [1], this compound serves as a critical positive control or reference standard in toxicology research. Its use allows for the precise investigation of the role of chlorine substitution in mediating cellular injury and bioactivation mechanisms.

Synthesis of Specialized Pharmaceutical and Dye Intermediates

The compound's dual functionality (amine and phenol) and significantly altered physicochemical properties (pKa = 7.29 vs. 10.30 for 4-aminophenol; LogP = 1.40 vs. 0.04 for 4-aminophenol) [2] make it a unique building block. It is used to synthesize molecules where a combination of increased lipophilicity, altered acidity, and specific steric hindrance from the ortho-chloro groups is required, such as in the production of the anthelmintic drug oxyclozanide [3].

Analytical Method Development and Quality Control

The commercial availability of 4-Amino-2,6-dichlorophenol with tightly controlled purity specifications (HPLC purity ≥ 97.5%) makes it a reliable standard for developing and validating analytical methods, such as HPLC and LC-MS, for monitoring reactions and quantifying impurities in both research and manufacturing quality control laboratories [4].

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